6-Bromo-2-methoxynicotinonitrile
Overview
Description
6-Bromo-2-methoxynicotinonitrile is a chemical compound with the molecular formula C7H5BrN2O and a molecular weight of 213.03 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H5BrN2O/c1-11-6-3-2-5 (4-9)7 (8)10-6/h2-3H,1H3
. This indicates the presence of a bromine atom, a methoxy group, and a nitrile group in the pyridine ring. Physical and Chemical Properties Analysis
This compound is a white to yellow solid . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.Scientific Research Applications
Microbial Degradation of Herbicides
Research has highlighted the role of benzonitrile herbicides, including compounds structurally related to 6-Bromo-2-methoxynicotinonitrile, in agriculture and their environmental fate. Studies have emphasized the microbial degradation of these herbicides, shedding light on the degradation pathways, persistent metabolites, and the diversity of degrader organisms involved. This research is crucial for understanding the environmental impact and mitigation strategies for these compounds (Holtze et al., 2008).
Herbicide Resistance in Transgenic Plants
Another application involves the development of herbicide resistance in transgenic plants. By expressing a bacterial detoxification gene, plants can resist the effects of herbicides like bromoxynil. This research opens pathways for creating crops that can withstand herbicidal treatment, enhancing agricultural productivity and sustainability (Stalker et al., 1988).
Anticancer Potential
Studies have also explored the anticancer properties of compounds similar to this compound. Through detailed spectroscopic calculations and molecular docking studies, researchers have identified potential anticancer agents, indicating a promising avenue for drug development and cancer treatment (Eşme, 2021).
Corrosion Inhibition
In the field of materials science, pyridine derivatives of this compound have shown effectiveness as corrosion inhibitors for steel in acidic environments. This research has implications for industrial applications, offering solutions for prolonging the life of metal structures and components in corrosive conditions (Ansari et al., 2015).
Isotope Analysis for Environmental Studies
Isotope analysis methods have been developed for herbicides structurally related to this compound, providing insights into their environmental degradation processes. This research is vital for environmental monitoring and understanding the fate of these compounds in nature (Knossow et al., 2020).
Mechanism of Action
Target of Action
A similar compound, 6-bromo-2-mercaptotryptamine (brmt), has been found to have unique effects on voltage-gated k+ channel proteins . These proteins play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials.
Mode of Action
Brmt, a similar compound, is known to inhibit certain voltage-gated k channels of the kv1 subfamily . This inhibition could potentially alter the membrane potential and disrupt the normal function of cells.
Biochemical Pathways
The inhibition of voltage-gated k channels by brmt could potentially affect the action potential pathway, leading to changes in cellular excitability .
Pharmacokinetics
The compound is expected to have high gi absorption and is bbb permeant . These properties could potentially impact the bioavailability of the compound.
Result of Action
The inhibition of voltage-gated k channels by a similar compound, brmt, could potentially lead to changes in cellular excitability .
Properties
IUPAC Name |
6-bromo-2-methoxypyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGDTAWLZWYISW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856944 | |
Record name | 6-Bromo-2-methoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256790-45-0 | |
Record name | 6-Bromo-2-methoxypyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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